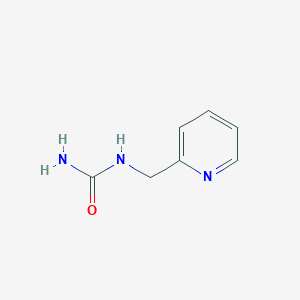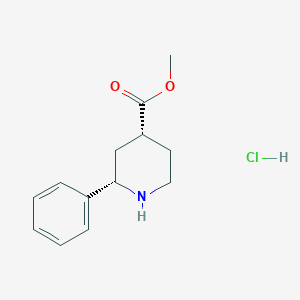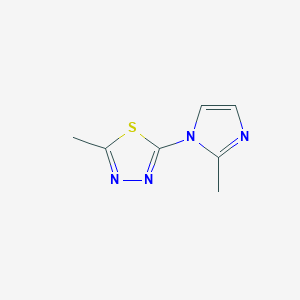![molecular formula C14H19BrN2O B2587772 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea CAS No. 1090569-86-0](/img/structure/B2587772.png)
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea, also known as BPCU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCU belongs to the class of urea derivatives and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea is not fully understood. However, it has been suggested that 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea may act as an inhibitor of PTP1B by binding to the active site of the enzyme. This inhibition may lead to increased insulin signaling and improved glucose uptake in cells. Additionally, 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea may inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake in cells and to increase insulin sensitivity in animal models of diabetes. Additionally, 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been shown to reduce inflammation in animal models of inflammatory diseases. 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been shown to have a wide range of applications in scientific research. However, one limitation of using 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea in lab experiments is that it may have off-target effects, as it has been shown to inhibit other enzymes in addition to PTP1B.
Future Directions
There are several future directions for research on 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea. One area of research could focus on developing more potent and selective inhibitors of PTP1B. Additionally, further studies could investigate the potential of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea as an anti-inflammatory agent and as an anticancer agent. Finally, future studies could investigate the potential of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea can be achieved through a two-step process. The first step involves the reaction of 4-bromophenethylamine with cyclopentanone in the presence of sodium hydride to form 1-(4-bromophenyl)-2-cyclopentyl ethanol. The second step involves the reaction of 1-(4-bromophenyl)-2-cyclopentyl ethanol with urea in the presence of potassium carbonate to form 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea.
Scientific Research Applications
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been found to have a wide range of applications in scientific research. It has been studied for its potential as an inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has also been found to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10(11-6-8-12(15)9-7-11)16-14(18)17-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYGAAVJXSOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)
![[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2587694.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone](/img/structure/B2587698.png)

![Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2587700.png)


![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2587703.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide](/img/structure/B2587704.png)


![2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587708.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2587710.png)
